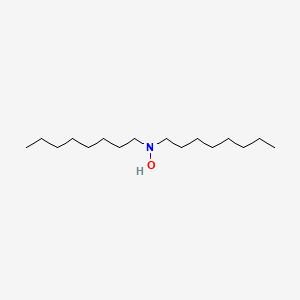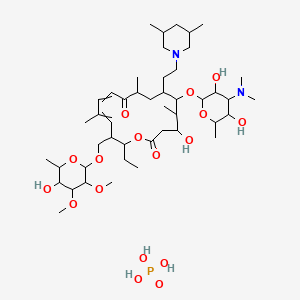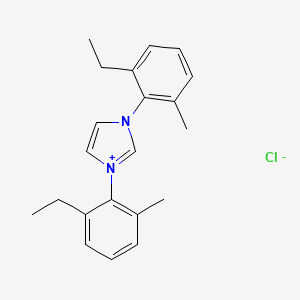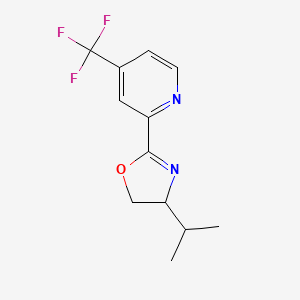
N,N-dioctylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dioctylhydroxylamine is an organic compound characterized by the presence of two octyl groups attached to a hydroxylamine functional group. This compound is known for its versatility in various chemical processes and applications, particularly in the field of solvent extraction and metal ion separation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dioctylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of octylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
2 C8H17NH2+NH2OH⋅HCl→(C8H17)2NOH+NH4Cl
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dioctylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
N,N-Dioctylhydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in solvent extraction processes for the separation of metal ions, particularly in hydrometallurgy.
Wirkmechanismus
The mechanism by which N,N-dioctylhydroxylamine exerts its effects involves its ability to form stable complexes with metal ions. The hydroxylamine group acts as a ligand, coordinating with metal ions to form chelates. This property is particularly useful in solvent extraction processes where selective separation of metals is required.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethylhydroxylamine: Similar in structure but with ethyl groups instead of octyl groups.
N,N-Dimethylhydroxylamine: Contains methyl groups and is used in different applications such as the formation of Weinreb amides.
Uniqueness: N,N-Dioctylhydroxylamine is unique due to its long alkyl chains, which enhance its solubility in organic solvents and its effectiveness in solvent extraction processes. This makes it particularly valuable in industrial applications where efficient separation of metal ions is crucial.
Eigenschaften
CAS-Nummer |
7378-90-7 |
|---|---|
Molekularformel |
C16H35NO |
Molekulargewicht |
257.45 g/mol |
IUPAC-Name |
N,N-dioctylhydroxylamine |
InChI |
InChI=1S/C16H35NO/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h18H,3-16H2,1-2H3 |
InChI-Schlüssel |
WQAJFRSBFZAUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate](/img/structure/B12508361.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508364.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-](/img/structure/B12508371.png)
![2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B12508377.png)


![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)
![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)

![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)


![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)

